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3-Octenoic acid

Sensory Science Flavor Chemistry Olfactory Research

Select trans-3-octenoic acid (CAS 5163-67-7) for reproducible results. This specific (E)-isomer is critical: its double-bond geometry dictates unique olfactory potency (cheesy/fatty notes) and defined metabolic pathways in fungal studies. As a FEMA GRAS flavor (No. 4362), it ensures regulatory acceptance for flavor formulation. Demand isomer-certified purity—generic octenoic acid blends cannot substitute.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 5163-67-7
Cat. No. B7823219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octenoic acid
CAS5163-67-7
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCC=CCC(=O)O
InChIInChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5+
InChIKeyIWPOSDLLFZKGOW-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in most organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Guide to 3-Octenoic Acid (CAS 5163-67-7): Sourcing and Verification for the Unsaturated Fatty Acid


3-Octenoic acid (CAS 5163-67-7), systematically named (3E)-3-octenoic acid, is a medium-chain, unsaturated fatty acid [1]. It is characterized by an eight-carbon aliphatic tail with a trans-configured double bond at the third carbon [2]. As a class of compounds, octenoic acids are recognized for their roles as flavor constituents and bioactive components in natural sources [3]. The compound is a versatile chemical entity used in flavor and fragrance research, and as a synthetic building block in organic chemistry .

Why Substituting 3-Octenoic Acid with Another Octenoic Acid Can Compromise Research and Formulation Integrity


The octenoic acid family comprises several structural and stereoisomers, including 2-octenoic acid, 4-octenoic acid, and the (Z)-isomer of 3-octenoic acid. These positional and geometric variations are not functionally equivalent. Critically, the location and configuration of the double bond dictate the compound's specific odor profile, enzymatic metabolic fate, and physicochemical properties like boiling point [1]. For instance, the trans (E) configuration of 3-octenoic acid is specifically recognized by certain fungal enzymes for biotransformation into distinct metabolites, a process not shared by other isomers [2]. Generic substitution without considering these specific structural features can lead to irreproducible results in sensory studies, metabolic research, or flavor formulation development.

Quantitative Evidence for 3-Octenoic Acid Differentiation: A Comparator-Based Guide for Scientific Selection


Uniquely Low Odor Threshold Defines Potent Olfactory Impact of (Z)-3-Octenoic Acid

The (Z)-isomer of 3-octenoic acid demonstrates exceptionally high odor potency, with one of the lowest odor thresholds in air among a homologous series of (Z)-3-alkenoic acids, as determined by gas chromatography-olfactometry (GC-O) [1]. This positions it as a compound of particular interest for flavor and fragrance research where high potency is a key selection criterion.

Sensory Science Flavor Chemistry Olfactory Research

Distinct Fungal Metabolism Pathway for trans-3-Octenoic Acid vs. trans-2-Octenoic Acid

A comparative study on the metabolism of octenoic acid isomers by a Mucor species revealed distinct biotransformation pathways. While trans-2-octenoic acid (2-OEA) is metabolized to 3-hydroxyoctanoic acid and monooctyl phosphate, trans-3-octenoic acid is directly converted to trans-3-octenol and mono-trans-3-octenyl phosphate as major metabolites [1]. This demonstrates a clear, structure-dependent metabolic divergence.

Microbial Metabolism Biotechnology Biocatalysis

Regulatory and Industry Standardization for Flavoring Applications

3-Octenoic acid is a designated flavoring agent with specific regulatory identifiers, including FEMA number 4362 and JECFA number 1627, confirming its generally recognized as safe (GRAS) status for use in food products [1]. This formal recognition distinguishes it from other octenoic acid isomers that may lack the same clear regulatory pathway or established safety profile for flavor applications.

Food Science Flavor Regulation GRAS Substances

Application Scenarios for 3-Octenoic Acid Based on Verified Differential Evidence


High-Potency Flavor and Fragrance Development

3-Octenoic acid is a prime candidate for use as a flavoring agent and component in fragrance research. Its status as a GRAS-designated flavoring substance (FEMA No. 4362) [1], combined with its documented high olfactory potency as a (Z)-3-alkenoic acid [2], makes it suitable for projects requiring potent, dairy-type (cheesy, fatty) flavor notes [2].

Microbial Metabolic Pathway and Biocatalysis Studies

The compound is a valuable tool in microbiology and biotechnology research. The demonstrated structure-specific metabolism of trans-3-octenoic acid by fungi, which diverges from the pathway of the trans-2-isomer, allows for precise investigations into enzymatic substrate specificity and the biosynthesis of unsaturated alcohols and phosphate esters [3].

Organic Synthesis and Material Science Building Block

3-Octenoic acid serves as a foundational synthetic intermediate and biochemical reagent. Its well-defined chemical and physical properties, such as a boiling point of 244.0±9.0 °C at 760 mmHg [4] and a refractive index of ~1.46 [4], make it a reliable building block for organic synthesis, including the production of esters and other derivatives for material science and life science research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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